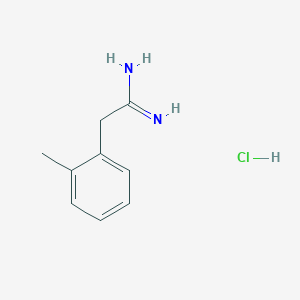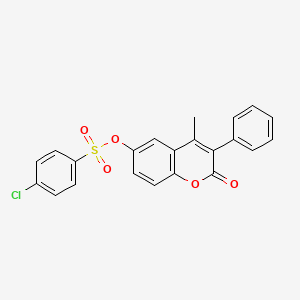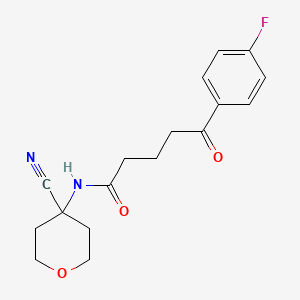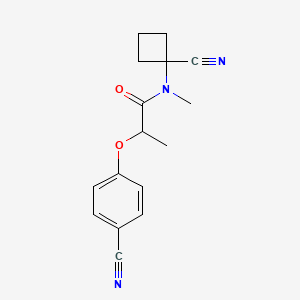
2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol” is a compound with a molecular weight of 215.17 . It has an IUPAC name of 2,2,2-trifluoro-1-(1H-indol-4-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F3NO/c11-10(12,13)9(15)7-2-1-3-8-6(7)4-5-14-8/h1-5,9,14-15H . This code provides a specific description of the molecule’s structure.Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function . For instance, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves distinct biochemical pathways, with downstream effects that can vary widely depending on the specific derivative and target.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level . These effects could potentially include changes in enzyme activity, alterations in receptor signaling, and impacts on cellular proliferation or survival .
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, such as its toxicity at high concentrations and its limited availability in large quantities.
Orientations Futures
There are several future directions for research on 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol, including the development of more potent and selective derivatives for use in drug development, the investigation of its potential use in treating other neurological disorders, and the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases and the synthesis of novel materials with unique properties.
Méthodes De Synthèse
2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol can be synthesized through a multi-step process that involves the reaction of 4-bromoindole with trifluoroacetaldehyde, followed by reduction with sodium borohydride. The resulting product is this compound, which can be purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In neuroscience, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used to synthesize novel materials with unique properties, such as hydrogels and nanofibers.
Analyse Biochimique
Biochemical Properties
The indole nucleus in 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol is known to interact with multiple receptors, which makes it a valuable component in the development of new derivatives . The trifluoroethyl group could potentially increase the lipophilicity and metabolic stability of pharmaceuticals
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects on cells and cellular processes.
Molecular Mechanism
It is known that the indole nucleus in this compound can bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-2-1-3-8-6(7)4-5-14-8/h1-5,9,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGRDFOXYABGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228592-97-8 |
Source


|
| Record name | 2,2,2-trifluoro-1-(1H-indol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)





![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

